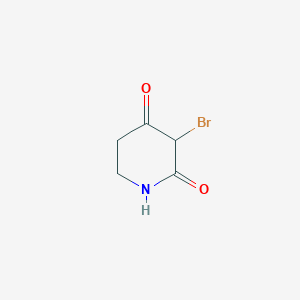

3-Bromopiperidine-2,4-dione

Description

Properties

Molecular Formula |

C5H6BrNO2 |

|---|---|

Molecular Weight |

192.01 g/mol |

IUPAC Name |

3-bromopiperidine-2,4-dione |

InChI |

InChI=1S/C5H6BrNO2/c6-4-3(8)1-2-7-5(4)9/h4H,1-2H2,(H,7,9) |

InChI Key |

DMAZXWSJQMCMII-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C(C1=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Imidazolidine-2,4-diones (IM Series)

Compounds such as 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) and 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) share the 2,4-dione core but replace the piperidine ring with an imidazolidine ring. These analogs are synthesized via Strecker synthesis using amino acids and arylaldehydes, achieving yields of 70–74% . Key differences include:

- Substituent Effects: The phenyl and aryl groups at the 3- and 5-positions influence biological activity.

- Synthetic Flexibility : The imidazolidine scaffold allows for thio-substitution (e.g., 2-thioxo derivatives like IM-2 and IM-4), which alters electronic properties and bioavailability .

Pyran-2,4-diones

Pyran-2,4-diones, such as the bis-(β-enamino-pyran-2,4-dione) derivatives, feature a six-membered oxygen-containing ring. These compounds exhibit distinct intermolecular interactions (e.g., H...H, O...H) and polar characteristics, with dipole moments ranging from 2.21–6.33 Debye. DFT calculations and Hirshfeld surface analyses reveal that their crystal stability is driven by non-covalent interactions, differing from the hydrogen-bonding networks common in piperidine/imidazolidine diones .

Thiazolidine-2,4-diones

Thiazolidine-2,4-diones (e.g., Rosiglitazone analogs) are sulfur-containing analogs with antidiabetic activity. Unlike 3-bromopiperidine-2,4-dione, these compounds prioritize sulfur’s electron-withdrawing effects over bromine’s reactivity.

Brominated Derivatives

3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

This compound (CAS 2034620-19-2) combines a piperidine ring with an imidazolidine-2,4-dione moiety and a 4-bromophenylacetyl substituent. Unlike 3-bromopiperidine-2,4-dione, the bromine is located on the phenyl ring rather than the piperidine core. This structural variation impacts reactivity, as the bromine in the para position facilitates aryl cross-coupling reactions, whereas bromine on the piperidine ring may direct substitutions at the 3-position .

3-Bromopyridine Derivatives

It is used as a pharmaceutical intermediate, with hazards including skin/eye irritation and respiratory toxicity . The absence of ketone groups limits its utility in hydrogen-bond-driven interactions compared to 3-bromopiperidine-2,4-dione.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, piperidine-2,4-dione is suspended in chloroform and treated with bromine (Br₂) at 110°C for 1.5 hours in a sealed reactor. The exothermic reaction releases hydrogen bromide (HBr), necessitating controlled venting post-reaction. Evaporation of the solvent yields crude 3-bromopiperidine-2,4-dione, which is recrystallized from ethanol to achieve >99% purity. Key advantages include:

-

High yield : Near-quantitative conversion (99%) under optimized conditions.

-

Regioselectivity : The electron-withdrawing carbonyl groups at C2 and C4 direct bromination exclusively to C3.

Table 1 : Direct Bromination Parameters

| Parameter | Value |

|---|---|

| Solvent | Chloroform |

| Temperature | 110°C |

| Reaction Time | 1.5 hours |

| Molar Ratio (Br₂) | 1.75:1 (Br₂:substrate) |

| Yield | 99% |

Multi-Step Synthesis via Protected Intermediates

For substrates sensitive to harsh bromination conditions, a protective-group strategy is employed. This route is exemplified in the synthesis of dihydrothiazolopyridone derivatives.

Stepwise Procedure

-

Protection : Boc (tert-butyloxycarbonyl) protection of commercially available 2,4-dioxopiperidine (19 ) using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

-

Bromination : Treatment of Boc-protected 19 with bromine in the presence of sodium hydrogen carbonate (NaHCO₃) and thiourea. Thiourea acts as a scavenger for HBr, mitigating side reactions.

-

Deprotection : Acidic removal of the Boc group using trifluoroacetic acid (TFA) yields 3-bromopiperidine-2,4-dione (20 ).

Table 2 : Multi-Step Synthesis Metrics

Mechanistic Insights

The Boc group stabilizes the intermediate against over-bromination. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where Br⁺ is generated in situ. Steric hindrance from the Boc group further ensures regioselectivity at C3.

Alternative Routes via β-Amino Esters

A third method involves constructing the piperidine-2,4-dione core from β-amino esters, followed by bromination.

Synthetic Sequence

-

Amide Formation : Reacting β-amino esters (22a–e ) with ethyl malonyl chloride to form amides (23a–e ).

-

Cyclization : Intramolecular cyclization using sodium ethoxide yields 3-carbethoxypiperidine-2,4-dione (24a–e ).

-

Decarboxylation : Acid-mediated decarboxylation removes the ethoxycarbonyl group, yielding piperidine-2,4-dione.

-

Bromination : Regioselective bromination as described in Section 1.

Table 3 : β-Amino Ester Route Efficiency

| Intermediate | Yield |

|---|---|

| Amides (23a–e ) | 22–70% |

| Cyclized (24a–e ) | 45–80% |

| Decarboxylated | 90% |

Industrial-Scale Considerations

Challenges

-

Instability : 3-Bromopiperidine-2,4-dione degrades upon prolonged storage, necessitating immediate use in downstream reactions.

-

Regioselectivity : Competing bromination at C5 is observed if reaction temperatures exceed 120°C.

Applications in Drug Synthesis

Role in Jak2 Inhibitors

3-Bromopiperidine-2,4-dione serves as a precursor in Jak2 inhibitors (e.g., N,N-dicyclopropyl-6-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide ), critical for treating myeloproliferative disorders. The bromine atom facilitates cross-coupling reactions, enabling introduction of aryl or heteroaryl groups.

Q & A

Basic: What synthetic methodologies are most effective for introducing a bromine atom at the 3-position of piperidine-2,4-dione?

Answer:

Regioselective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents like acetonitrile under mild conditions. This method minimizes side reactions (e.g., over-bromination) and maintains the integrity of the dione ring . Post-reaction purification via recrystallization or column chromatography is critical to isolate the product, as impurities from incomplete reactions or positional isomers (e.g., 2- or 6-bromo derivatives) are common challenges .

Basic: How can researchers confirm the structural integrity and purity of 3-Bromopiperidine-2,4-dione?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Molecular ion peaks and fragmentation patterns confirm the molecular weight (e.g., [M+H]+ at m/z 210.0) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) and detects trace impurities .

Advanced: How does bromination at the 3-position influence the reactivity of piperidine-2,4-dione in medicinal chemistry?

Answer:

- Electronic Effects: Bromine’s electron-withdrawing nature increases the electrophilicity of adjacent carbonyl groups (C2 and C4), enhancing reactivity in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis) .

- Steric Effects: The bulky bromine atom can restrict conformational flexibility, impacting binding affinity in enzyme inhibition studies (e.g., interactions with proteases or kinases) .

- Bioisosteric Potential: Bromine may serve as a bioisostere for other halogens or functional groups in structure-activity relationship (SAR) studies .

Advanced: What strategies address regioselectivity challenges during bromination of piperidine-2,4-dione derivatives?

Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) favor electrophilic bromination at the 3-position by stabilizing transition states .

- Temperature Control: Reactions conducted at 0–25°C reduce thermal side reactions (e.g., ring-opening).

- Computational Modeling: Density Functional Theory (DFT) predicts reactive sites by analyzing electron density and frontier molecular orbitals, guiding experimental design .

Advanced: How is 3-Bromopiperidine-2,4-dione utilized in PROTAC (Proteolysis-Targeting Chimeras) development?

Answer:

- Warhead Function: The bromine atom facilitates covalent or non-covalent interactions with E3 ubiquitin ligases (e.g., cereblon), enabling targeted protein degradation .

- Linker Design: The dione scaffold provides sites for linker attachment, balancing hydrophilicity and steric compatibility with target proteins .

- Case Study: Derivatives of piperidine-2,4-dione have been incorporated into PROTACs targeting oncoproteins, demonstrating improved degradation efficiency compared to non-halogenated analogs .

Basic: What are the key safety considerations when handling 3-Bromopiperidine-2,4-dione?

Answer:

- Toxicity: Brominated compounds may exhibit neurotoxic or carcinogenic effects. Use fume hoods and personal protective equipment (PPE) during synthesis .

- Stability: Store under inert gas (e.g., argon) at –20°C to prevent hydrolysis or decomposition .

- Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal to avoid environmental contamination .

Advanced: How can researchers leverage 3-Bromopiperidine-2,4-dione in multicomponent reactions (MCRs)?

Answer:

- Ugi Reaction: The dione’s carbonyl groups act as electrophilic partners for amine and isocyanide components, generating diverse heterocyclic libraries .

- Catalytic Applications: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) with aryl halides enables rapid diversification of the piperidine scaffold .

Basic: What spectroscopic benchmarks distinguish 3-Bromopiperidine-2,4-dione from its isomers?

Answer:

- IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~650 cm⁻¹ (C-Br) confirm the dione and bromine moieties .

- X-ray Crystallography: Resolves bromine’s position on the piperidine ring and hydrogen-bonding patterns in the crystal lattice .

Advanced: What role does 3-Bromopiperidine-2,4-dione play in enzyme inhibition studies?

Answer:

- Transition-State Mimicry: The dione scaffold mimics tetrahedral intermediates in protease or hydrolase active sites, enabling competitive inhibition .

- Case Study: Thiazolidine-2,4-dione analogs (structurally similar) inhibit aldose reductase, a target in diabetic complications, with IC₅₀ values <10 µM .

Advanced: How can computational tools optimize the design of 3-Bromopiperidine-2,4-dione derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.